molecular formula C14H9Cl2N5S B5572891 4-[(E)-(2,6-dichlorophenyl)methyleneamino]-5-(4-pyridyl)-1,2,4-triazole-3-thiol

4-[(E)-(2,6-dichlorophenyl)methyleneamino]-5-(4-pyridyl)-1,2,4-triazole-3-thiol

Cat. No.: B5572891
M. Wt: 350.2 g/mol
InChI Key: BKXXYQUKLREXKH-QGMBQPNBSA-N
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Description

4-[(E)-(2,6-dichlorophenyl)methyleneamino]-5-(4-pyridyl)-1,2,4-triazole-3-thiol is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a triazole ring, a pyridyl group, and a dichlorophenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(2,6-dichlorophenyl)methyleneamino]-5-(4-pyridyl)-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Pyridyl Group: The pyridyl group is introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the triazole intermediate.

    Attachment of the Dichlorophenyl Group: The final step involves the condensation of the triazole-pyridyl intermediate with 2,6-dichlorobenzaldehyde under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-(2,6-dichlorophenyl)methyleneamino]-5-(4-pyridyl)-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-[(E)-(2,6-dichlorophenyl)methyleneamino]-5-(4-pyridyl)-1,2,4-triazole-3-thiol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(E)-(2,6-dichlorophenyl)methyleneamino]-5-(4-pyridyl)-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects.

    Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or immune responses.

Comparison with Similar Compounds

Similar Compounds

  • **4-[(E)-(2,6-dichlorophenyl)methyleneamino]-5-(4-pyridyl)-1,2,4-triazole-3-thiol
  • 2,6-Dichloro-4-isocyanatopyridine
  • Ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate

Uniqueness

This compound stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its triazole ring and dichlorophenyl group make it particularly interesting for developing new therapeutic agents and studying complex chemical reactions.

Properties

IUPAC Name

4-[(E)-(2,6-dichlorophenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2N5S/c15-11-2-1-3-12(16)10(11)8-18-21-13(19-20-14(21)22)9-4-6-17-7-5-9/h1-8H,(H,20,22)/b18-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKXXYQUKLREXKH-QGMBQPNBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=NN2C(=NNC2=S)C3=CC=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=N/N2C(=NNC2=S)C3=CC=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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